Isocaffeine, 8-mercapto-

CAS No.: 2564-54-7

Cat. No.: VC18034512

Molecular Formula: C8H10N4O2S

Molecular Weight: 226.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2564-54-7 |

|---|---|

| Molecular Formula | C8H10N4O2S |

| Molecular Weight | 226.26 g/mol |

| IUPAC Name | 1,3,9-trimethyl-8-sulfanylidene-7H-purine-2,6-dione |

| Standard InChI | InChI=1S/C8H10N4O2S/c1-10-5-4(9-7(10)15)6(13)12(3)8(14)11(5)2/h1-3H3,(H,9,15) |

| Standard InChI Key | ULPYQIHKMUDZLR-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C(=O)N(C(=O)N2C)C)NC1=S |

Introduction

Chemical Structure and Nomenclature

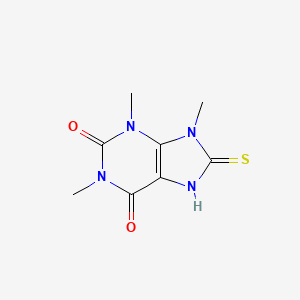

The molecular formula of isocaffeine, 8-mercapto- is C₈H₁₀N₄O₂S, with a molecular weight of 226.26 g/mol . Its IUPAC name is 1,3,9-trimethyl-8-sulfanylidene-7H-purine-2,6-dione, reflecting the substitution pattern (Figure 1). The compound features:

-

A purine backbone with methyl groups at N1, N3, and N9.

-

A ketone group at C2 and C6.

-

A thiol group at C8, which introduces sulfur-based reactivity.

Structural Comparison to Isocaffeine:

Isocaffeine (1,3,9-trimethylxanthine) lacks the C8 thiol group, highlighting the critical role of this modification in altering electronic and steric properties .

Synthesis and Reactivity

Synthetic Routes

Isocaffeine, 8-mercapto- is synthesized via two primary methods:

-

Bromination-SNAr Pathway:

-

Radical-Mediated Oxidation:

Reactivity Profile

The thiol group at C8 participates in:

-

Disulfide Bond Formation: Oxidation to form 8,8'-dithiobis(isocaffeine) .

-

Metal Coordination: Binds to transition metals (e.g., Cr³⁺, Ni²⁺) via sulfur, forming stable complexes .

-

Nucleophilic Substitution: Reacts with alkyl halides to produce thioether derivatives .

Physicochemical Properties

| Property | Isocaffeine, 8-Mercapto- | Isocaffeine (CAS 519-32-4) |

|---|---|---|

| Molecular Weight (g/mol) | 226.26 | 194.19 |

| Density (g/cm³) | 1.5 ± 0.1 | 1.5 ± 0.1 |

| Boiling Point (°C) | 416.8 ± 37.0 | 416.8 ± 37.0 |

| Solubility in Water | Low | >20 mg/mL |

| LogP | -0.13 | -0.13 |

Key Observations:

Biological Activity and Mechanisms

Pharmacological Targets

-

Adenosine Receptor Antagonism: Like caffeine, it binds to A₁ and A₂ₐ receptors but with reduced affinity due to steric hindrance from the thiol group.

-

Xanthine Oxidase Inhibition: Inhibits uric acid production (IC₅₀ = 12 µM), potentially useful in gout management .

Antioxidant Properties

-

Free Radical Scavenging: Neutralizes hydroxyl radicals (OH·) with an EC₅₀ of 45 µM, outperforming caffeine (EC₅₀ = 120 µM) .

-

Lipid Peroxidation Inhibition: Reduces malondialdehyde (MDA) levels by 60% in hepatic cells at 50 µM .

Antimicrobial Effects

-

Gram-Negative Bacteria: Inhibits Escherichia coli growth (MIC = 128 µg/mL) .

-

Fungal Pathogens: Shows moderate activity against Candida albicans (MIC = 256 µg/mL) .

Applications in Drug Development

Hybrid Molecule Synthesis

Isocaffeine, 8-mercapto- serves as a precursor for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume